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molecular formula C9H9F2NO3 B8575793 Methyl (4-amino-2,6-difluorophenoxy)acetate CAS No. 192650-84-3

Methyl (4-amino-2,6-difluorophenoxy)acetate

Cat. No. B8575793
M. Wt: 217.17 g/mol
InChI Key: AHCLTSPKYYOXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048872

Procedure details

A slurry of (4-nitro-2,6-difluoro-phenoxy)-acetic acid methyl ester (737 mg, 2.98 mmol) and 10% palladium on carbon (200 mg) in tetrahydrofuran (40 mL) was stirred under 1 atmosphere of hydrogen gas for 7 h. The mixture was flushed with nitrogen, and filtered through a pad of celite to afford the title compound as a pale tan oil (646 mg) that solidified on standing.
Name
(4-nitro-2,6-difluoro-phenoxy)-acetic acid methyl ester
Quantity
737 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH2:4][O:5][C:6]1[C:11]([F:12])=[CH:10][C:9]([N+:13]([O-])=O)=[CH:8][C:7]=1[F:16].[H][H]>[Pd].O1CCCC1>[CH3:1][O:2][C:3](=[O:17])[CH2:4][O:5][C:6]1[C:7]([F:16])=[CH:8][C:9]([NH2:13])=[CH:10][C:11]=1[F:12]

Inputs

Step One
Name
(4-nitro-2,6-difluoro-phenoxy)-acetic acid methyl ester
Quantity
737 mg
Type
reactant
Smiles
COC(COC1=C(C=C(C=C1F)[N+](=O)[O-])F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=C(C=C(C=C1F)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 646 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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